
2-Bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also has a bromine atom and a phenyl ring with three methoxy (-OCH3) groups attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, possibly through the cyclization of a suitable precursor. The bromine atom and the methoxy groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring, the bromine atom, and the trimethoxyphenyl group .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the presence of the oxadiazole ring, the bromine atom, and the methoxy groups. The bromine atom could potentially undergo substitution reactions. The oxadiazole ring might participate in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The methoxy groups could make the compound more soluble in organic solvents .Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
Research on 2,5-diaryl-1,3,4-oxadiazoline analogs, including compounds with structures similar to 2-Bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, has shown significant antiproliferative activities against multiple cancer cell lines. These compounds disrupt microtubule functions, leading to mitotic arrest and potential cell death, making them promising candidates for cancer therapy exploration. Notably, the analog compound 10i demonstrated potent effects by inhibiting tubulin polymerization and overcoming drug resistance mechanisms (Lauren Lee et al., 2010).
Photodynamic Therapy Applications
Compounds incorporating the 1,3,4-oxadiazole unit have been explored for their singlet oxygen photogeneration and DNA photocleavage properties. Such studies suggest the potential of these molecules as photosensitizers in photodynamic therapy, a treatment method for cancer and other diseases. The research points toward the utilization of these compounds for targeted therapy, offering a strategic approach to disease management (Yunman Zheng et al., 2011).
Development of Electroluminescent Materials
The synthesis and study of 2,7-fluorenevinylene-based trimers incorporating the 1,3,4-oxadiazole unit have expanded the understanding of electroluminescent materials. These materials exhibit promising properties for organic light-emitting diodes (OLEDs), including strong blue-green photoluminescence, suggesting their application in the development of advanced display and lighting technologies (J. Mikroyannidis et al., 2006).
Antimicrobial and Insecticidal Activities
1,3,4-Oxadiazoles have been investigated for their antimicrobial and insecticidal properties. Certain derivatives exhibit significant antibacterial and antifungal activities, providing a basis for the development of new antimicrobial agents. Additionally, their insecticidal activities, including effects on larval growth and enzyme inhibition in insect pests, highlight their potential in agricultural pest management (Ciying Xiao & Qingchun Huang, 2014).
Anti-Inflammatory and Anticonvulsant Effects
The exploration of 1,3,4-oxadiazole derivatives in pharmacological studies has identified compounds with notable anti-inflammatory and anticonvulsant activities. These findings support the potential therapeutic applications of these compounds in treating inflammation and seizure disorders, contributing to the broader spectrum of medicinal chemistry (Santhanalakshmi K. et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O4/c1-15-7-4-6(10-13-14-11(12)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGWKZBMLDLTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]propan-1-one](/img/structure/B2878357.png)
![3-(4-Fluorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2878360.png)
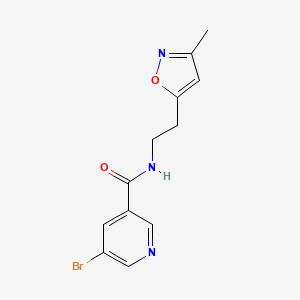

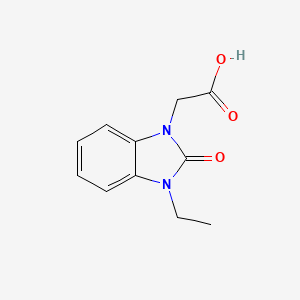
![2-cyano-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2878366.png)
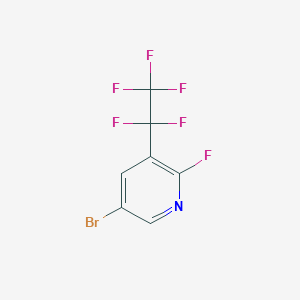
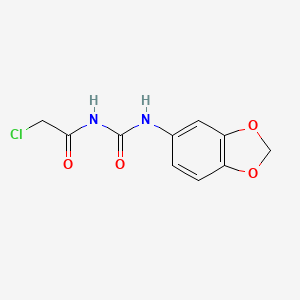
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2878373.png)
amino]-1-ethanol](/img/structure/B2878374.png)
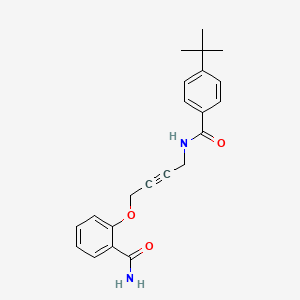


![3-[(4-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2878380.png)